“2-(Prop-1-yn-1-yl)pyridine” is a chemical compound with the molecular weight of 117.15 . It is also known as "2-(1-propynyl)pyridine" .
The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .
The InChI code for “2-(Prop-1-yn-1-yl)pyridine” is 1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,1H3
.
The silver-catalyzed cycloisomerization of readily available N-(prop-2-yn-1-yl)pyridine-2-amines is a new and practical method for the synthesis of differently substituted 3-methylimidazo [1,2-a]pyridines .
“2-(Prop-1-yn-1-yl)pyridine” is a liquid at room temperature .
2-(Prop-1-yn-1-yl)pyridine is a pyridine derivative characterized by the presence of a prop-1-yn-1-yl substituent at the second position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the unique reactivity imparted by the alkyne functional group.
This compound can be synthesized from readily available starting materials, including pyridine and propargyl halides. The synthesis often involves reactions that leverage the nucleophilicity of the pyridine nitrogen or the reactivity of the alkyne.
2-(Prop-1-yn-1-yl)pyridine belongs to the class of heterocyclic compounds, specifically pyridines, which are aromatic compounds containing nitrogen atoms in their ring structure. Its classification as a substituted pyridine makes it relevant in various chemical and pharmaceutical contexts.
The synthesis of 2-(Prop-1-yn-1-yl)pyridine can be approached through several methods:
The typical reaction conditions include:
The molecular formula for 2-(Prop-1-yn-1-yl)pyridine is , indicating a structure that includes a six-membered aromatic ring (pyridine) with an alkyne group attached:
Key structural data includes:
2-(Prop-1-yn-1-yl)pyridine participates in various chemical reactions, including:
Reactions are typically monitored using thin-layer chromatography to assess progress and yield.
The mechanism by which 2-(Prop-1-yn-1-yl)pyridine exerts its chemical reactivity generally involves:
Kinetic studies suggest that reactions involving this compound exhibit typical first-order kinetics concerning the concentration of reactants involved.
Key physical properties include:
Chemical properties include:
Relevant data indicate that 2-(Prop-1-yn-1-yl)pyridine is stable under normal conditions but may polymerize upon prolonged exposure to air or moisture.
2-(Prop-1-yn-1-yl)pyridine is utilized in various scientific applications:
2-(Prop-1-yn-1-yl)pyridine (IUPAC: 2-(1-propynyl)pyridine; CAS: 40925-52-8) represents a structurally distinctive and functionally versatile hybrid molecule within heterocyclic chemistry, merging the electron-deficient pyridine ring with a terminal alkyne moiety. This propargyl-substituted pyridine derivative serves as a critical synthon in organic synthesis and a privileged scaffold in medicinal chemistry design. Its molecular architecture features a planar pyridine ring with a propynyl group attached directly to the carbon at the 2-position, creating a conjugated system that influences both its electronic properties and chemical reactivity. Characterized by a molecular formula of C₈H₇N and a molecular weight of 117.15 g/mol, it exists as a liquid at room temperature (storage temperature: 4°C) with a purity specification typically ≥95% [3]. The compound’s significance stems from its dual functionality: the pyridine nitrogen acts as a hydrogen bond acceptor and a weak base (pKa ≈ 5.25 for pyridine derivatives), while the terminal alkyne serves as a potent dipole for cycloadditions, metal-catalyzed couplings, and nucleophilic additions. This convergence of properties enables diverse chemical transformations, underpinning its utility in constructing complex nitrogen-containing heterocycles and biologically active molecules.
Table 1: Fundamental Molecular Properties of 2-(Prop-1-yn-1-yl)pyridine
Property | Value/Description |
---|---|
IUPAC Name | 2-(Prop-1-yn-1-yl)pyridine |
CAS Registry Number | 40925-52-8 |
Molecular Formula | C₈H₇N |
Molecular Weight | 117.15 g/mol |
Physical State | Liquid |
Storage Temperature | 4°C |
Typical Purity | ≥95% |
Canonical SMILES | CC#Cc1ccccn1 |
InChI Key | YHEGACSTMZIQJY-UHFFFAOYSA-N |
The strategic incorporation of propargyl groups onto pyridine scaffolds emerged as a significant synthetic avenue in the late 20th century, driven by the need for versatile intermediates capable of undergoing diverse annulation and functionalization reactions. Early syntheses of 2-(prop-1-yn-1-yl)pyridine and its analogs typically relied on Sonogashira coupling, a palladium-copper co-catalyzed reaction between 2-halopyridines and terminal alkynes like propyne, offering regioselective access to these alkynyl pyridines under mild conditions [1]. This method proved superior to earlier, less selective approaches like nucleophilic substitution on pyridinium salts or deprotonation-alkylation strategies.
The true synthetic value of 2-(prop-1-yn-1-yl)pyridine became evident with its application as a precursor for nitrogen-fused heterocycles. A landmark development was its utilization in the efficient two-step synthesis of pharmacologically important imidazo[1,2-a]pyridines. As demonstrated by Sucunza et al., 2-(prop-1-yn-1-yl)pyridine derivatives undergo facile electrophilic cyclization upon treatment with halogens (I₂, Br₂) or other electrophiles (e.g., NCS, Selectfluor). This process, often mediated by transition metals like gold or copper, generates highly functionalized imidazo[1,2-a]pyridines in excellent yields. The reaction proceeds via activation of the alkyne, followed by nucleophilic attack by the adjacent pyridine nitrogen, forming the fused bicyclic system [8]. This methodology represented a significant advancement over traditional condensation routes using α-haloketones and 2-aminopyridines, offering improved regiocontrol and functional group tolerance. Beyond imidazo[1,2-a]pyridines, 2-(prop-1-yn-1-yl)pyridine serves as a key building block for other heterocyclic systems via [3+2] cycloadditions (e.g., with azides to form triazolopyridines), Pauson-Khand reactions, and transition-metal-catalyzed hydroaminations.
Table 2: Key Synthetic Applications of 2-(Prop-1-yn-1-yl)pyridine Derivatives
Transformation Type | Product Class | Key Reagents/Conditions | Primary Application |
---|---|---|---|
Electrophilic Cyclization | Imidazo[1,2-a]pyridines | I₂, AuCl₃, CuBr₂, heat (80-120°C) | Core structure in anxiolytics (Zolpidem analogs), antimicrobials [8] [9] |
CuAAC Reaction | [1,2,3]Triazolo[4,5-b]pyridines | Cu(I) catalyst, Azide, RT | Bioconjugation, drug discovery scaffolds (e.g., kinase inhibitors) [4] [6] |
Mannich Reaction | Propargylamine Derivatives | Formaldehyde, Secondary Amine, K₂CO₃ | Precursors to bioactive alkyne-amines (anti-cancer leads) [9] |
Sonogashira Coupling | Extended Diynes/Arynes | Aryl Halide, Pd(PPh₃)₄, CuI, Amine base | Material science, conjugated polymers [1] |
The terminal alkyne group (–C≡CH) in 2-(prop-1-yn-1-yl)pyridine imparts distinct electronic and steric properties that profoundly influence the reactivity of the pyridine ring and enable unique transformations not possible with alkyl- or aryl-substituted analogs. Electronically, the sp-hybridized carbon atoms of the alkyne exert a moderate electron-withdrawing inductive effect (–I effect) via σ-bonds. However, conjugation occurs through overlap of the alkyne's π-orbitals with the π-system of the pyridine ring, particularly effective at the ortho (C2) position. This conjugation subtly modifies the electron density distribution within the pyridine ring: it slightly decreases the electron density at nitrogen (reducing basicity) and influences the susceptibility of the ring carbons towards electrophilic and nucleophilic attack. Computational studies indicate that the alkyne group can act as a weak π-acceptor, modulating the HOMO-LUMO gap of the pyridine system, which is crucial for its interactions in catalytic processes and biological target binding [1] [4].
Sterically, the linear geometry of the alkyne moiety minimizes steric hindrance around the C2 position compared to bulkier substituents. This allows for efficient approach of reagents or catalysts to both the pyridine nitrogen and the β-carbon of the alkyne. The terminal proton of the alkyne is weakly acidic (pKa ≈ 25), enabling deprotonation with strong bases (e.g., organolithium reagents, alkynyl Grignards) to generate a nucleophilic acetylide anion. This anion readily participates in SN2 reactions with alkyl halides or epoxides, nucleophilic additions to carbonyls, or as a ligand in metal complexes crucial for catalytic cycles (e.g., in Sonogashira or Glaser coupling). More significantly, the terminal alkyne is the hallmark functional group for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "click" reaction. When incorporated into pyridine derivatives like 2-(prop-1-yn-1-yl)pyridine, CuAAC enables rapid, regioselective, and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazoles directly appended to the heterocycle. The resulting triazole-pyridine hybrids benefit from the combined hydrogen-bonding capacity, dipole moment, and metabolic stability of both moieties, making them exceptionally valuable in drug discovery [4] [6]. Furthermore, the alkyne serves as a versatile handle for metal-mediated transformations, including palladium-catalyzed couplings, gold-catalyzed hydroarylations, and ruthenium-catalyzed [2+2] cycloadditions, significantly expanding the chemical space accessible from this synthon.
The 2-(prop-1-yn-1-yl)pyridine scaffold and its derived heterocycles represent a rapidly growing segment of pharmacophores with demonstrable activity against diverse therapeutic targets, particularly within the central nervous system (CNS), oncology, and infectious disease domains. The pyridine nucleus contributes essential physicochemical properties, including moderate water solubility (due to its weak basicity and hydrogen-bond accepting capability), metabolic stability, and the ability to form critical hydrogen bonds or π-stacking interactions within enzyme binding pockets. The alkyne moiety, while often acting as a synthetic handle, can also contribute directly to binding via van der Waals interactions or by positioning appended pharmacophores optimally. Moreover, the metabolic stability of the alkyne group can be advantageous compared to more labile functionalities.
CNS-Targeting Agents: Pyridine-alkyne structures are prominent in neuropharmacology. Tacrine, a historically significant acetylcholinesterase (AChE) inhibitor for Alzheimer's disease (AD), highlights the neuroactive potential of amino-substituted pyridines. Modern derivatives exploit the alkyne for "click" conjugation to generate triazole-linked hybrids with enhanced dual AChE and butyrylcholinesterase (BuChE) inhibition. For instance, molecular hybrids incorporating pyridyl-triazole units, readily synthesized from alkynyl pyridines like 2-(prop-1-yn-1-yl)pyridine via CuAAC, have demonstrated potent inhibitory activity (IC50 values in the nanomolar range) against both cholinesterases, often surpassing standard drugs like rivastigmine. Docking studies consistently show these hybrids binding simultaneously to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, a key strategy to prevent amyloid-β aggregation. Furthermore, pyridine-alkyne scaffolds feature in ligands for GABAA receptors (e.g., structural analogs of Zolpidem, derived from imidazo[1,2-a]pyridines synthesized from propargyl pyridines), serotonin receptors (5-HT), and NMDA receptors, underpinning their potential in anxiety, depression, epilepsy, and pain management [4] [5].
Oncological Applications: Imidazo[1,2-a]pyridines synthesized directly from 2-(prop-1-yn-1-yl)pyridine precursors via electrophilic cyclization have shown significant promise as anticancer agents. Mannich base derivatives bearing the imidazo[1,2-a]pyridine core, functionalized with propargylamine side chains or derived from propargylated intermediates, exhibit potent cytotoxic effects against breast cancer cell lines (e.g., MCF-7). These compounds induce apoptosis and inhibit proliferation, with structure-activity relationship (SAR) studies indicating that electron-donating substituents on pendant aryl rings often enhance activity. Molecular docking reveals strong binding affinities for these alkynyl derivatives with key oncological targets like BRCA1 (Breast Cancer gene 1), primarily through hydrophobic interactions, hydrogen bonding with the pyridinic nitrogen, and π-stacking involving the fused heterocyclic system. The alkyne group itself can contribute to binding within hydrophobic pockets of kinases or DNA [9].
Antimicrobial and Other Activities: Beyond CNS and cancer, the scaffold finds utility in developing antimicrobials. Pyridine-alkyne hybrids and their triazole derivatives exhibit broad-spectrum activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes like dihydrofolate reductase (DHFR) or DNA gyrase. Additionally, the structural resemblance of fused systems like triazolopyridines (accessible from 2-(prop-1-yn-1-yl)pyridine + azides) to purines facilitates their interaction with ATP-binding sites in various kinases and inflammatory mediators, expanding their potential to inflammatory diseases and beyond [1] [6]. The inherent versatility of the alkyne group in 2-(prop-1-yn-1-yl)pyridine thus facilitates the efficient generation of diverse chemical libraries, accelerating the discovery of novel bioactive molecules targeting an array of pathological conditions.
Table 3: Pharmacological Targets of Pyridine-Alkyne Hybrid Derivatives
Biological Target | Therapeutic Area | Representative Compound Class | Mechanism/Key Interaction |
---|---|---|---|
Acetylcholinesterase (AChE)/Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Pyridyl-Triazole Hybrids (from CuAAC) | Dual inhibition; binding to CAS and PAS sites; IC50 ~0.2 µM [4] |
GABAA Receptor | Anxiety, Insomnia | Imidazo[1,2-a]pyridines (from electrophilic cyclization) | Positive allosteric modulation; structural analogy to Zolpidem [5] [8] |
BRCA1 & Other Kinases | Breast Cancer, Oncology | Imidazo[1,2-a]pyridine Mannich Bases/Propargylamines | Induction of apoptosis; hydrophobic binding, H-bonding with pyridine N, π-stacking [9] |
Microbial Enzymes (e.g., DHFR, Gyrase) | Anti-infectives | Triazolopyridines, Pyridyl-Alkyne Amides | Enzyme inhibition; membrane disruption [1] [6] |
Serotonin Receptors (5-HT) | Depression, Migraine | Triazolopyridine Derivatives (e.g., Trazodone analogs) | Receptor antagonism/agonism [6] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9